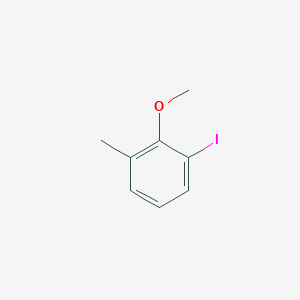

1-Iodo-2-methoxy-3-methylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-2-methoxy-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c1-6-4-3-5-7(9)8(6)10-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBPVUFEPLMJGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)I)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of 1 Iodo 2 Methoxy 3 Methylbenzene

Cross-Coupling Reactions of the Aryl Iodide Moiety

The aryl iodide functionality is a highly effective leaving group in palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon bonds at the C-1 position of the benzene (B151609) ring. The reactivity of aryl halides in these reactions typically follows the trend I > Br > Cl, making aryl iodides like 1-iodo-2-methoxy-3-methylbenzene (B2801429) highly valuable substrates. nih.gov

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Sonogashira Coupling with Terminal Alkynes)

The Sonogashira reaction is a robust method for forming a carbon-carbon bond between a terminal alkyne and an aryl halide. nih.gov The reaction is typically catalyzed by a palladium(0) complex, often in the presence of a copper(I) co-catalyst and an amine base. nih.gov The amine serves as both the base and, in some cases, the solvent. While specific documented examples for this compound are not prevalent in the literature, its aryl iodide moiety is expected to readily participate in this transformation.

The general reaction proceeds by the coupling of the aryl iodide with a terminal alkyne, leading to a substituted alkyne product. The reaction conditions are generally mild, which allows for a high degree of functional group tolerance. nih.gov Copper-free Sonogashira protocols have also been developed to avoid the issue of alkyne homocoupling, which can be a significant side reaction in copper-catalyzed systems. nih.gov

Table 1: Representative Conditions for Sonogashira Coupling of an Aryl Iodide

| Catalyst System | Base | Solvent | Temperature | Typical Alkyne Partner |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (TEA) or Diisopropylamine (DIPA) | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Room Temp. to 65°C | Phenylacetylene |

| Pd(PPh₃)₄ / CuI | n-Butylamine | THF | 65°C | 1-Heptyne |

| PdCl₂(PPh₃)₂ (Copper-free) | Tetra-n-butylammonium fluoride (B91410) (TBAF) | Solvent-free | 80°C | Trimethylsilylacetylene |

Suzuki-Miyaura Coupling with Boronic Acids

The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed C-C bond formation, joining an organohalide with an organoboron species, typically a boronic acid or a boronic ester. nih.govlibretexts.org This reaction is valued for its mild conditions, the commercial availability of a wide range of boronic acids, and the low toxicity of its boron-containing byproducts. bldpharm.com

The catalytic cycle involves three main steps: oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.gov The presence of a base is crucial for activating the organoboron reagent to facilitate the transmetalation step. nih.gov Given the high reactivity of the C-I bond, this compound is an excellent candidate for this transformation, allowing for the synthesis of various substituted biaryl compounds.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of an Aryl Iodide

| Palladium Catalyst | Base | Solvent System | Temperature | Typical Boronic Acid Partner |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ (aq) | Toluene (B28343) or DME | 80-100°C | Phenylboronic acid |

| Pd(OAc)₂ with PPh₃ ligand | K₃PO₄ | Dioxane / H₂O | 60-100°C | 4-Methylphenylboronic acid |

| Pd/C (heterogeneous) | NaOH | Water | 80°C | 3-Methoxyphenylboronic acid |

Electrophilic Substitution Reactions on the Aromatic Ring

Electrophilic aromatic substitution (EAS) introduces a new substituent onto the benzene ring. The regiochemical outcome of such reactions on this compound is determined by the directing effects of the existing groups. libretexts.orgyoutube.com

Methoxy (B1213986) group (-OCH₃) at C2: A strongly activating, ortho, para-directing group due to its ability to donate electron density via resonance. It directs incoming electrophiles to positions 4 and 6.

Methyl group (-CH₃) at C3: An activating, ortho, para-directing group via an inductive effect. It directs towards positions 1 (blocked), and 5.

Iodo group (-I) at C1: A deactivating group due to its inductive electron-withdrawing effect, but it is ortho, para-directing because of its lone pairs. It directs towards positions 3 (blocked) and 5.

The powerful activating and directing effect of the methoxy group is expected to dominate, making positions 4 (para to methoxy) and 6 (ortho to methoxy) the most favorable sites for electrophilic attack. Steric hindrance from the adjacent methyl and iodo groups might influence the ratio of products formed at these positions.

Nitration

Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid. nih.gov The electrophile in this reaction is the nitronium ion (NO₂⁺). Based on the directing effects, the nitration of this compound is predicted to yield a mixture of 4-nitro-1-iodo-2-methoxy-3-methylbenzene and 6-nitro-1-iodo-2-methoxy-3-methylbenzene . The formation of related nitro-isomers, such as 2-iodo-4-methyl-6-nitroanisole, has been documented in the literature. nih.gov

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) using fuming sulfuric acid or concentrated sulfuric acid. This reaction is generally reversible. For related compounds like 2-methylanisole, sulfonation with sulfur trioxide has been shown to occur at the position para to the activating methoxy group. youtube.com Therefore, the primary product expected from the sulfonation of this compound would be 4-sulfo-1-iodo-2-methoxy-3-methylbenzene .

Halogenation (e.g., Further Iodination or Bromination)

Further halogenation of the ring can be achieved using a halogen (e.g., Br₂ or I₂) and a Lewis acid catalyst (e.g., FeBr₃ or FeCl₃). The reaction introduces another halogen atom onto the ring. Similar to nitration and sulfonation, the substitution will be directed by the activating methoxy and methyl groups. Therefore, bromination is expected to yield primarily 4-bromo-1-iodo-2-methoxy-3-methylbenzene and 6-bromo-1-iodo-2-methoxy-3-methylbenzene . The relative yields would depend on the specific reaction conditions and the steric accessibility of the C4 and C6 positions.

Nucleophilic Substitution Reactions Involving Activated Aromatic Systems

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for the functionalization of aromatic rings. The feasibility of these reactions is highly dependent on the electronic properties of the substituents on the aromatic core. The generally accepted mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group. libretexts.orgyoutube.com For this mechanism to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN) groups, positioned ortho or para to the leaving group. libretexts.orglibretexts.orgyoutube.com These EWGs are essential for stabilizing the negative charge of the Meisenheimer intermediate through resonance. youtube.comyoutube.com

In the case of this compound, the aromatic system is not considered activated towards traditional SNAr reactions. The methoxy (-OCH3) group is a strong electron-donating group, while the methyl (-CH3) group is a weak electron-donating group. The iodine atom is a deactivating group but is not a sufficiently strong electron-withdrawing group to facilitate the formation of a stable Meisenheimer complex under standard SNAr conditions. youtube.com

Therefore, nucleophilic substitution on this compound via the addition-elimination mechanism is generally unfavorable. However, substitution may be possible under more forcing conditions or via alternative mechanisms. For aryl halides lacking activation by EWGs, nucleophilic substitution can sometimes be achieved using very strong bases, such as sodium amide (NaNH2). youtube.comlibretexts.org These reactions often proceed through a highly reactive benzyne (B1209423) intermediate, following an elimination-addition mechanism rather than an addition-elimination pathway. youtube.com For instance, the reaction of unactivated chlorobenzene (B131634) with sodium hydroxide (B78521) requires high temperatures (above 350 °C), and the reaction of chloro- and bromobenzene (B47551) with sodium amide proceeds at low temperatures in liquid ammonia. libretexts.org

Another strategy to promote nucleophilic substitution on non-activated aryl halides involves the use of transition metal catalysts. Although specific examples for this compound are not prevalent, related transformations on similar iodoarenes have been documented. For example, azo groups, when placed ortho to a halogen, have been shown to activate the ring towards nucleophilic substitution by alkylthiolates under mild conditions. nih.gov

Table 1: General Conditions for Nucleophilic Aromatic Substitution Mechanisms

| Mechanism | Substrate Requirement | Typical Reagents | Conditions |

|---|---|---|---|

| Addition-Elimination (SNAr) | Aromatic ring with strong electron-withdrawing groups (e.g., -NO2) ortho/para to the leaving group. libretexts.orglibretexts.org | Moderate nucleophiles (e.g., amines, alkoxides). libretexts.org | Often proceeds at room temperature or with gentle heating. libretexts.org |

| Elimination-Addition (Benzyne) | Unactivated aryl halides. youtube.comlibretexts.org | Very strong bases (e.g., NaNH2). youtube.comlibretexts.org | Low temperatures (e.g., -33 °C in liquid NH3) or very high temperatures (>300 °C). libretexts.org |

Oxidation of the Methyl Side Chain to Carboxylic Acid Derivatives

The methyl group of this compound is susceptible to oxidation, a common transformation for alkylbenzenes. This reaction, often referred to as side-chain oxidation, converts the alkyl group into a carboxylic acid group while leaving the aromatic ring intact. libretexts.orglibretexts.org A crucial requirement for this reaction is the presence of at least one hydrogen atom on the benzylic carbon—the carbon atom directly attached to the aromatic ring. libretexts.orgcsbsju.edu Since the methyl group in this compound possesses three benzylic hydrogens, it can be readily oxidized.

Strong oxidizing agents are typically employed for this purpose. Reagents such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4, often generated from CrO3/H2SO4) are effective. libretexts.orgyoutube.com The reaction is usually performed under heating in an acidic or basic aqueous solution. Regardless of the length of the alkyl chain, the entire chain is cleaved, and the benzylic carbon is oxidized to form the carboxyl group. libretexts.org For this compound, this oxidation would yield 2-iodo-6-methoxybenzoic acid.

Industrial processes may utilize catalyzed air-oxidation, which is a more environmentally benign and economically viable method for large-scale production. libretexts.org For example, a patented method describes the oxidation of methoxy toluene to anisic acid using air in the presence of a metalloporphyrin catalyst at elevated temperature and pressure. google.com This demonstrates the feasibility of selective side-chain oxidation on methoxy-substituted toluenes.

Table 2: Conditions for the Oxidation of Toluene Derivatives

| Substrate | Oxidizing Agent/Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| Alkylbenzene | Potassium Permanganate (KMnO4) | Hot, acidic or basic solution | Benzoic acid derivative | libretexts.orgcsbsju.edu |

| Alkylbenzene | Chromic Acid (CrO3/H2SO4) | Heat | Benzoic acid derivative | libretexts.org |

| Methoxy toluene | Air / Metalloporphyrin Catalyst | 150 °C, 8 atm | Anisic acid | google.com |

Reactions Involving Hypervalent Iodine Intermediates and Related Reagents

The iodine atom in this compound provides a handle for accessing hypervalent iodine chemistry. Hypervalent iodine compounds are those in which the iodine atom formally possesses a higher oxidation state than -1, typically +3 (iodine(III)) or +5 (iodine(V)). These reagents are valued in modern organic synthesis for their low toxicity, ready availability, and powerful, yet selective, oxidizing properties. organic-chemistry.orgarkat-usa.org

This compound can serve as a precursor to a variety of iodine(III) reagents. The synthesis of these reagents typically involves the oxidation of the parent iodoarene. arkat-usa.org

(Dichloroiodo)arenes: Direct treatment of an iodoarene with chlorine gas (Cl2) yields the corresponding (dichloroiodo)arene. For example, reacting this compound with chlorine would produce 1-(dichloroiodo)-2-methoxy-3-methylbenzene. These compounds are useful chlorinating agents. nih.gov

Iodosylarenes: Hydrolysis of (dichloroiodo)arenes or direct oxidation of iodoarenes under specific conditions can form iodosylarenes (Ar-IO). These are often polymeric in nature and serve as oxygen transfer agents. nih.gov

[Bis(acyloxy)iodo]arenes: Perhaps the most widely used class of iodine(III) reagents, [bis(acyloxy)iodo]arenes like (diacetoxyiodo)benzene (B116549) (DIB), are prepared by oxidizing the iodoarene with a peracid in the presence of a carboxylic acid. arkat-usa.org For instance, oxidation of this compound with peracetic acid in acetic acid would yield 1-[bis(acetoxy)iodo]-2-methoxy-3-methylbenzene. These reagents are versatile oxidants used in a vast array of transformations, including the oxidation of alcohols and the synthesis of heterocyclic compounds. organic-chemistry.orgarkat-usa.org

[Hydroxy(tosyloxy)iodo]arenes: These reagents, such as [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB), are prepared by a ligand exchange reaction between a [bis(acyloxy)iodo]arene and an organosulfonic acid like p-toluenesulfonic acid. arkat-usa.org

Once formed, these hypervalent iodine reagents derived from this compound can participate in numerous synthetic applications. They are known to mediate oxidations, oxidative cyclizations, and rearrangements. arkat-usa.orgbeilstein-journals.org For example, they can be used to oxidize alcohols to aldehydes or ketones, convert alkenes to vicinal diols, and facilitate the Hofmann rearrangement of amides. organic-chemistry.org The specific substitution pattern of the 2-methoxy-3-methylphenyl group would influence the reactivity and selectivity of the corresponding hypervalent iodine reagent.

Table 3: Preparation of Common Hypervalent Iodine(III) Reagents from an Iodoarene (Ar-I)

| Reagent Class | General Structure | Typical Reagents for Preparation | Reference |

|---|---|---|---|

| (Dichloroiodo)arene | Ar-ICl2 | Chlorine (Cl2) | nih.gov |

| Iodosylarene | (Ar-IO)n | Hydrolysis of Ar-ICl2; or direct oxidation | nih.gov |

| [Bis(acyloxy)iodo]arene | Ar-I(OCOR)2 | Peracetic acid / Acetic acid | arkat-usa.org |

| [Hydroxy(organosulfonyloxy)iodo]arene | Ar-I(OH)OSO2R | Ar-I(OAc)2 and RSO3H | arkat-usa.org |

Advanced Spectroscopic and Structural Elucidation of 1 Iodo 2 Methoxy 3 Methylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the magnetic properties of atomic nuclei. For 1-iodo-2-methoxy-3-methylbenzene (B2801429), both proton (¹H) and carbon-13 (¹³C) NMR, along with advanced 2D techniques, are instrumental in assigning the precise arrangement of atoms.

Proton NMR (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the methyl and methoxy (B1213986) groups. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the three different substituents on the benzene (B151609) ring. The electron-donating methoxy and methyl groups tend to shield the aromatic protons, shifting their signals to a lower chemical shift (upfield), while the electron-withdrawing and magnetically anisotropic iodine atom will cause a downfield shift for nearby protons.

The aromatic region will likely show a complex splitting pattern due to the coupling between the three adjacent aromatic protons. The proton ortho to the iodine and methoxy groups is expected to be the most downfield. The protons of the methoxy group will appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm. The methyl group protons will also produce a singlet, expected at a more upfield position, around δ 2.2-2.5 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H (ortho to I) | 7.6 - 7.8 | Doublet of doublets | ~7-8, ~1-2 |

| Aromatic-H (para to I) | 7.0 - 7.2 | Triplet | ~7-8 |

| Aromatic-H (ortho to Me) | 6.8 - 7.0 | Doublet of doublets | ~7-8, ~1-2 |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet | - |

| Methyl (-CH₃) | 2.2 - 2.5 | Singlet | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the aromatic carbons are significantly affected by the substituents. The carbon atom directly attached to the iodine (C-I) is expected to have a very low chemical shift, often in the range of 90-100 ppm, due to the heavy atom effect of iodine. The carbon attached to the methoxy group (C-O) will be found significantly downfield, typically between 155-160 ppm. The carbons bearing the methyl group and the remaining aromatic carbons will have shifts in the typical aromatic region (110-140 ppm). The methoxy and methyl carbons will appear as sharp signals in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-I | 90 - 100 |

| C-OCH₃ | 155 - 160 |

| C-CH₃ | 135 - 140 |

| Aromatic CH | 110 - 130 |

| Methoxy (-OCH₃) | 55 - 60 |

| Methyl (-CH₃) | 15 - 20 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Conformational Studies and Stereochemical Assignments

To unambiguously assign the proton and carbon signals and to understand the spatial arrangement of the substituents, advanced 2D NMR techniques are employed. nist.gov

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between the aromatic protons, helping to trace the connectivity of the aromatic spin system.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of the protonated aromatic and substituent carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary carbons (C-I, C-OCH₃, C-CH₃) by observing their correlations with the aromatic and substituent protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly useful for determining the through-space proximity of protons. For this compound, NOESY could confirm the relative positions of the substituents by showing correlations between the methoxy protons and the adjacent aromatic proton, as well as between the methyl protons and its neighboring aromatic proton. This provides conclusive evidence for the 1,2,3-substitution pattern.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups.

Infrared (IR) and Attenuated Total Reflectance-Infrared (ATR-FTIR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound will display characteristic absorption bands corresponding to the various bonds present in the molecule.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a group of weak to medium bands in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl and methoxy groups will be observed as stronger bands in the 2850-2960 cm⁻¹ region.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically give rise to several bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: A strong, characteristic band for the aryl-alkyl ether linkage (C-O-C) is expected in the range of 1200-1275 cm⁻¹ (asymmetric stretching) and a weaker band around 1020-1075 cm⁻¹ (symmetric stretching).

C-I Stretching: The C-I stretching vibration is expected to appear as a strong band in the far-infrared region, typically between 500-600 cm⁻¹. docbrown.info

C-H Bending: Aromatic C-H out-of-plane bending vibrations can provide information about the substitution pattern and are expected in the 700-900 cm⁻¹ region.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium to Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| Asymmetric C-O-C Stretch | 1200 - 1275 | Strong |

| Symmetric C-O-C Stretch | 1020 - 1075 | Medium |

| C-I Stretch | 500 - 600 | Strong |

Raman Spectroscopy (FT-Raman) for Complementary Vibrational Mode Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-I bond.

Aromatic Ring Vibrations: The symmetric "breathing" mode of the benzene ring, which is often weak or absent in the IR spectrum, typically gives a strong, sharp band in the Raman spectrum around 1000 cm⁻¹.

C-I Stretching: The C-I stretch is also Raman active and would be observed in the 500-600 cm⁻¹ region, confirming the data from the IR spectrum.

Methyl and Methoxy Group Vibrations: The C-H stretching and bending vibrations of the methyl and methoxy groups are also observable in the Raman spectrum.

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound, aiding in its unambiguous identification and structural confirmation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Upon electron impact ionization, the molecule is expected to form a molecular ion peak ([M]+) at m/z 248. The fragmentation of this molecular ion is dictated by the relative strengths of its bonds and the stability of the resulting fragments. Key fragmentation patterns for aromatic iodo compounds and ethers can be anticipated. libretexts.orgdocbrown.infolibretexts.org

A primary fragmentation pathway would involve the cleavage of the C-I bond, which is the weakest bond in the molecule, leading to the loss of an iodine radical (I•) and the formation of a [M-I]+ fragment. Another significant fragmentation would be the loss of a methyl group (•CH₃) from the methoxy or the aromatic ring, resulting in a [M-CH₃]+ ion. Subsequent loss of carbon monoxide (CO) from the methoxy group is also a common fragmentation pathway for anisole (B1667542) derivatives.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Neutral Loss |

| [C₈H₉IO]⁺ | Molecular Ion | 248 | - |

| [C₈H₉O]⁺ | 121 | I | |

| [C₇H₆IO]⁺ | 233 | CH₃ | |

| [C₇H₉]⁺ | 93 | I, CO |

This data is predicted based on the fragmentation patterns of similar compounds and general principles of mass spectrometry.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The chromophore in this compound is the substituted benzene ring.

Specific UV-Vis spectral data for this compound is not available in the reviewed sources. However, the spectrum is expected to be similar to that of its structural analogs, such as o-iodoanisole (1-iodo-2-methoxybenzene). nih.gov Aromatic compounds typically exhibit two main absorption bands: the E-band (ethylenic) and the B-band (benzenoid), which arise from π → π* transitions. The presence of substituents on the benzene ring, such as the iodo, methoxy, and methyl groups, will cause a bathochromic shift (shift to longer wavelengths) and potentially a hyperchromic effect (increase in absorption intensity) of these bands compared to unsubstituted benzene.

Table 2: Expected UV-Vis Absorption Data for this compound

| Transition | Approximate λmax (nm) | Molar Absorptivity (ε) |

| π → π* (E-band) | ~230 | High |

| π → π* (B-band) | ~280 | Moderate |

This data is an estimation based on the known spectral properties of similar aromatic compounds.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported in the searched literature, we can infer the nature of its solid-state structure and intermolecular interactions based on studies of related substituted iodobenzenes. st-andrews.ac.uknih.govmdpi.com

Analysis of Bond Lengths and Angles

The molecular geometry of this compound would be defined by the bond lengths and angles between its constituent atoms. The benzene ring is expected to be largely planar, with the substituents causing minor distortions. The C-I bond length is a key parameter, and in similar aromatic iodine compounds, it is typically around 2.10 Å. The C-O bond of the methoxy group and the C-C bonds of the aromatic ring and the methyl group would have lengths consistent with their hybridizations (sp² and sp³).

Table 3: Predicted Bond Lengths and Angles for this compound

| Bond | Predicted Length (Å) | Angle | Predicted Angle (°) |

| C-I | ~2.10 | C-C-I | ~120 |

| C-O (methoxy) | ~1.36 | C-C-O | ~120 |

| C-C (aromatic) | ~1.39 | C-O-C | ~118 |

| C-C (methyl) | ~1.51 | H-C-H | ~109.5 |

These values are estimations based on standard bond lengths and angles from crystallographic data of analogous molecules.

Elucidation of Supramolecular Architectures (e.g., C-H...π and C-I...π interactions)

In the solid state, molecules of this compound would be expected to pack in a manner that maximizes stabilizing intermolecular interactions. Key among these are non-covalent interactions such as C-H...π and C-I...π interactions, which play a crucial role in the formation of the supramolecular architecture. nih.govacs.orgnih.govnih.govscielo.org.mx

The C-I...π interaction is a type of halogen bond where the electrophilic region on the iodine atom (the σ-hole) interacts with the nucleophilic π-electron cloud of an adjacent aromatic ring. This interaction is highly directional and has been shown to be a significant structure-directing force in the crystals of many iodo-aromatic compounds. The interplay of these and other weaker interactions, such as dipole-dipole forces, would determine the final crystal packing arrangement.

Theoretical and Computational Chemistry Investigations of 1 Iodo 2 Methoxy 3 Methylbenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is extensively used to investigate the properties of molecular systems, including 1-iodo-2-methoxy-3-methylbenzene (B2801429).

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For this compound, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p) for main group elements and a basis set with effective core potentials like LanL2DZ for iodine), are employed to locate the minimum energy structure on the potential energy surface.

The primary conformational flexibility in this molecule arises from the rotation of the methoxy (B1213986) group around the C(aryl)−O bond. A potential energy surface (PES) scan can be performed by systematically rotating the C(ring)−C(ring)−O−C(methyl) dihedral angle. nih.gov For substituted anisoles, the most stable conformer is typically planar, with the methoxy group's methyl substituent lying in the plane of the benzene (B151609) ring to maximize conjugation between the oxygen lone pair and the aromatic π-system. The two planar conformations (with the methyl group pointing toward or away from the adjacent methyl group) would be evaluated to find the global minimum, which is expected to be the one that minimizes steric hindrance. The optimized geometry provides key structural parameters.

Table 1: Predicted Geometrical Parameters for the Optimized Structure of this compound Note: These are typical values expected from DFT calculations based on similar substituted benzene molecules.

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| C−I | ~2.10 |

| C(aryl)−O | ~1.36 |

| O−C(methyl) | ~1.43 |

| C−C (aromatic) | 1.39 - 1.41 |

| C(aryl)−C(methyl) | ~1.51 |

| **Bond Angles (°) ** | |

| C−C−I | ~120 |

| C−C−O | ~125 (due to steric repulsion) |

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. youtube.comyoutube.com The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO signifies the ability to accept electrons (electrophilicity). youtube.com For this compound, the HOMO is expected to be a π-orbital localized primarily on the benzene ring, with significant contributions from the electron-donating methoxy group. The LUMO is anticipated to be a π* antibonding orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of chemical stability and reactivity. Substituent groups are known to tune these frontier orbital energy levels. rsc.org

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It is used to predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would show a region of high negative potential (typically colored red) around the oxygen atom of the methoxy group, indicating its nucleophilic character and susceptibility to electrophilic attack. Conversely, a region of positive electrostatic potential (a "σ-hole," colored blue) is expected along the extension of the C−I bond. This σ-hole makes the iodine atom a potential site for halogen bonding, a type of non-covalent interaction.

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of bonds and lone pairs. uni-muenchen.dewikipedia.org This method provides quantitative insight into intramolecular delocalization and charge transfer by examining interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de The stabilization energy, E(2), associated with these interactions is calculated via second-order perturbation theory. uni-muenchen.de For this molecule, a significant interaction is expected from the delocalization of an oxygen lone pair (n) into the π* antibonding orbitals of the benzene ring, which contributes to the stability of the planar methoxy conformation.

Table 2: Key NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) Note: Values are representative for substituted anisole (B1667542) systems.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) | π* (Caryl−Caryl) | 15 - 25 | n → π* (Hyperconjugation) |

NMR Chemical Shifts: DFT calculations are widely used to predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is the most common approach. Calculated magnetic shielding tensors are converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. DFT can be a powerful tool for assigning experimental spectra and identifying isomers. researcher.life The predicted shifts for this compound would reflect the electronic environment of each nucleus, influenced by the inductive and resonance effects of the iodo, methoxy, and methyl substituents.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Note: Shifts are estimated relative to TMS, based on DFT calculations for analogous structures. Accuracy is typically within 0.2-0.4 ppm for ¹H and 2-5 ppm for ¹³C.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.5 - 7.8 | 110 - 140 |

| Methoxy (-OCH₃) | ~3.8 | ~56 |

| Methyl (-CH₃) | ~2.2 | ~16 |

| C-I | - | ~90 |

| C-OCH₃ | - | ~158 |

Vibrational Frequencies: Theoretical vibrational analysis through DFT provides the harmonic frequencies corresponding to the normal modes of molecular vibration. These calculated frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra. researchgate.net Due to the neglect of anharmonicity and the use of finite basis sets, calculated frequencies are often systematically higher than experimental ones. researchgate.net This discrepancy is commonly corrected by applying a uniform scaling factor. For molecules containing heavy elements like iodine, relativistic effects can become more significant, and specialized basis sets or methods may be required for the highest accuracy. nih.gov Key vibrational modes for this compound would include aromatic C-H stretches (~3000-3100 cm⁻¹), methyl C-H stretches (~2850-2950 cm⁻¹), aromatic C=C stretches (~1400-1600 cm⁻¹), C(aryl)-O stretch (~1250 cm⁻¹), and the C-I stretch, which would appear at a much lower frequency (~500-600 cm⁻¹).

Ab Initio Molecular Orbital Calculations (e.g., G3, G3MP2, G4 levels) for Thermochemical Properties

While DFT is excellent for geometries and electronic properties, high-accuracy thermochemical data often requires more rigorous ab initio methods. Composite methods like the Gaussian-n (Gn) theories (e.g., G3, G3MP2, G4) are designed to achieve chemical accuracy (typically within ~1 kcal/mol) for properties like enthalpies of formation. These methods approximate a very high-level calculation by combining results from several lower-level calculations with empirical corrections. For a molecule like this compound, these calculations can provide reliable data for its standard enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), entropy (S°), and heat capacity (Cv).

Table 4: Thermochemical Properties Obtainable from G3/G4 Calculations

| Property | Description |

|---|---|

| ΔHf° | Standard Enthalpy of Formation |

| ΔGf° | Standard Gibbs Free Energy of Formation |

| S° | Standard Entropy |

| Cv | Heat Capacity at Constant Volume |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and the transition states that connect them. This allows for a detailed understanding of reaction pathways, selectivity, and kinetics.

Aryl iodides are common substrates in many important organic reactions, particularly palladium-catalyzed cross-coupling reactions. rsc.orgnih.gov A critical step in many of these catalytic cycles is the oxidative addition of the aryl iodide to a low-valent metal center, such as Pd(0). ub.eduacs.org

Computational DFT studies can model this process by locating the transition state (TS) structure for the C−I bond cleavage and Pd insertion. A transition state is a first-order saddle point on the potential energy surface, representing the maximum energy point along the minimum energy path. The energy difference between the reactants and the transition state is the activation energy barrier (ΔE‡ or ΔG‡). A lower energy barrier corresponds to a faster reaction rate. For this compound, computational analysis could predict its reactivity in such cross-coupling reactions and provide insight into how the electronic and steric effects of the methoxy and methyl substituents influence the energy barrier. Computational studies on similar aryl iodides show that oxidative addition typically proceeds via a monoligated L₁Pd(0) species. acs.org

Table 5: Representative Energy Profile for Oxidative Addition to a Pd(0) Catalyst Note: Energies are hypothetical values based on DFT studies of similar aryl iodide reactions.

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants (Aryl-I + Pd(0)L) | Separated reactants | 0.0 |

| Pre-reaction Complex | Aryl iodide coordinated to Pd(0) | -5.0 |

| Transition State (TS) | C-I bond breaking, C-Pd/I-Pd bond forming | +15.0 |

Applications of 1 Iodo 2 Methoxy 3 Methylbenzene in Advanced Organic Synthesis

As a Versatile Building Block in Complex Molecule Synthesis

The utility of 1-iodo-2-methoxy-3-methylbenzene (B2801429) as a foundational component is demonstrated in the synthesis of pharmacologically active molecules. It serves as a crucial intermediate in the preparation of 4-aminopyrimidine-5-one derivatives. These derivatives are notable for their activity as inhibitors of cyclin-dependent kinase 4 (Cdk4), a key protein involved in cell cycle regulation. chemicals.gov.in The inhibition of Cdk4 is a therapeutic strategy in the treatment of certain types of cancer, particularly solid tumors. chemicals.gov.inmdpi.comlongdom.org

In this context, this compound is employed as a precursor to introduce the 2-methoxy-3-methylphenyl moiety into the final target molecule, highlighting its role as a specialized building block for creating complex, biologically active compounds. chemicals.gov.in

Precursor for Functionalized Aromatic and Heterocyclic Systems

The reactivity of the carbon-iodine bond in this compound makes it an excellent precursor for a wide range of functionalized aromatic compounds. The electron-donating nature of the methoxy (B1213986) and methyl groups can influence the reactivity of the aromatic ring and the efficiency of subsequent transformations.

Aryl iodides are common and highly reactive coupling partners in the Sonogashira reaction, a palladium-copper co-catalyzed cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl halide. nrochemistry.comwashington.edu This reaction provides a direct pathway to alkynylated anisoles from this compound.

The general transformation involves reacting the aryl iodide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine which can also serve as the solvent. nrochemistry.com The resulting 2-alkynyl-3-methylanisole derivatives are valuable intermediates themselves, poised for further reactions such as electrophilic cyclization to form various heterocyclic systems. The reactivity of the aryl iodide follows the general trend of I > OTf > Br > Cl, making this compound a highly suitable substrate for this transformation. nrochemistry.com

Table 1: Generalized Conditions for Sonogashira Coupling

| Component | Example Reagent/Condition | Role in Reaction |

|---|---|---|

| Aryl Halide | This compound | Electrophile |

| Alkyne | Terminal Alkyne (e.g., Phenylacetylene) | Nucleophile |

| Palladium Catalyst | PdCl₂(PPh₃)₂ | Primary Catalyst |

| Copper Co-catalyst | Copper(I) iodide (CuI) | Activates Alkyne |

| Base/Solvent | Triethylamine or Diisopropylamine | Neutralizes HX byproduct, Solvent |

This table represents a generalized reaction; specific conditions may vary.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the creation of carbon-carbon bonds, particularly for synthesizing biaryl compounds. iitk.ac.inresearchgate.net This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. iitk.ac.in Due to its aryl iodide functionality, this compound is an ideal substrate for Suzuki coupling.

This reaction allows for the direct linkage of the 2-methoxy-3-methylphenyl unit to other aryl or vinyl groups, providing access to a vast array of substituted biphenyls and related systems. researchgate.net These structures are prevalent in medicinal chemistry, materials science, and natural products. iitk.ac.in The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. researchgate.net

Table 2: Generalized Conditions for Suzuki-Miyaura Coupling

| Component | Example Reagent/Condition | Role in Reaction |

|---|---|---|

| Aryl Halide | This compound | Electrophilic Partner |

| Organoboron Reagent | Arylboronic acid (e.g., Phenylboronic acid) | Nucleophilic Partner |

| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Catalyst |

| Base | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | Activates Organoboron Reagent |

| Solvent System | Toluene (B28343)/Water, Dioxane/Water, or THF/Water | Solvent Medium |

This table represents a generalized reaction; specific conditions may vary.

Integration into Green Chemistry Methodologies

Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. chemicals.gov.inacs.org This involves developing reactions with high atom economy, using safer solvents, and reducing energy consumption.

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which often pose environmental and health risks. acs.org While specific solvent-free applications involving this compound are not extensively documented in the reviewed literature, the development of such methodologies for cross-coupling reactions is an active area of research. Techniques like mechanochemistry (ball-milling) or reactions in the melt phase are potential avenues for applying this green principle to the transformations of this compound.

Deep eutectic solvents (DESs) have emerged as promising green alternatives to traditional organic solvents. tcichemicals.com They are typically mixtures of a hydrogen bond acceptor (like a quaternary ammonium (B1175870) salt) and a hydrogen bond donor (such as urea, glycerol, or carboxylic acids), which form a eutectic with a melting point much lower than the individual components. iitk.ac.in These solvents are often biodegradable, have low toxicity, and are inexpensive. iitk.ac.in Although the use of this compound specifically within a deep eutectic solvent medium has not been detailed in the surveyed literature, the application of DESs as media for palladium-catalyzed cross-coupling reactions is an area of growing interest, suggesting a potential future application for this and related aryl halides.

Role in Metal-Catalyzed Processes and Ligand Design

This compound, also known as 2-iodo-6-methylanisole, serves as a valuable and reactive substrate in a variety of metal-catalyzed cross-coupling reactions. The presence of the iodo group, the most reactive of the halogens in such transformations, allows for the facile formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. Its substituted aromatic structure makes it a useful building block for the synthesis of complex molecular architectures. While its direct application in ligand synthesis is not extensively documented, its utility as a precursor in metal-catalyzed processes is well-established within the principles of modern organic chemistry.

The primary utility of this compound is realized in palladium-catalyzed cross-coupling reactions. These reactions are foundational in synthetic organic chemistry for their robustness, reliability, and broad functional group tolerance. nih.gov The general reactivity order for aryl halides in these processes is I > Br > Cl, making aryl iodides like this compound highly sought-after coupling partners. researchgate.net

Key metal-catalyzed reactions where this compound is an exemplary substrate include:

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. orgsyn.orgnih.gov It is a powerful method for creating aryl alkynes and conjugated enynes. orgsyn.org Due to the high reactivity of the carbon-iodine bond, aryl iodides are the most common halide partners in Sonogashira couplings. nih.govnih.gov Research has demonstrated the selective mono-coupling of terminal alkynes with related di-iodinated anisoles, highlighting the precise control achievable in these reactions. For instance, the reaction of 2,6-diiodoanisole with terminal alkynes selectively produces alkynylated 2-iodoanisoles, which are direct structural analogues of coupled products from this compound. sigmaaldrich.com A study by Barbon et al. specifically optimized the Sonogashira reaction for 2,6-diiodoanisole, providing a clear precedent for the reactivity of the 1-iodo-2-methoxy-aryl motif. sigmaaldrich.com

Table 1: Sonogashira Mono-Coupling of 2,6-Diiodoanisole with Phenylacetylene sigmaaldrich.com

| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Time (h) | Temp (°C) | Product | Yield (%) |

| 1 | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5.0) | DIPA | Toluene | 12 | RT | 1-Iodo-2-methoxy-3-(phenylethynyl)benzene | 86 |

Heck Reaction: The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene, creating substituted alkenes. Current time information in Bangalore, IN. This palladium-catalyzed process is a cornerstone of olefin functionalization. Current time information in Bangalore, IN. The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination. Aryl iodides are highly effective substrates in this transformation. Current time information in Bangalore, IN.

Suzuki-Miyaura Coupling: One of the most widely used C-C bond-forming reactions, the Suzuki-Miyaura coupling pairs an organohalide with an organoboron compound, typically a boronic acid or ester. researchgate.net Catalyzed by a palladium complex, this reaction is renowned for its mild conditions and tolerance of a vast array of functional groups. researchgate.net The reactivity of the halide partner follows the standard I > OTf > Br >> Cl trend, positioning this compound as an ideal substrate. researchgate.net

Buchwald-Hartwig Amination: This reaction is a premier method for constructing C-N bonds by coupling an aryl halide with a primary or secondary amine. nih.gov Like the C-C coupling reactions, it is typically palladium-catalyzed and has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science. nih.gov The development of specialized phosphine (B1218219) ligands has enabled the coupling of a wide variety of amines with aryl iodides and bromides under increasingly mild conditions. nih.gov

Role in Ligand Design

The direct use of this compound as a scaffold or precursor for the synthesis of specialized ligands for metal catalysis is not prominently featured in the scientific literature. Ligand synthesis often involves the introduction of coordinating atoms (like phosphorus, nitrogen, or sulfur) onto a molecular backbone. nih.gov For example, phosphine ligands can be synthesized by reacting an organolithium or Grignard reagent with a chlorophosphine, or via the reaction of a lithium phosphide (B1233454) with an aryl halide. orgsyn.org While the iodo-group of this compound could theoretically be converted into an organometallic reagent for such a synthesis, or undergo direct coupling with a phosphine nucleophile, specific examples of this application for this particular molecule are not readily found. The synthesis of N-heterocyclic carbene (NHC) ligands or other nitrogen-based ligands often involves multi-step sequences starting from different precursors. nih.gov Based on available research, the primary role of this compound in metal-catalyzed processes is that of a substrate rather than a foundational component of ligand architecture.

Q & A

Q. What are the standard synthetic routes for 1-iodo-2-methoxy-3-methylbenzene?

The compound is synthesized via two primary methods:

- Electrophilic aromatic substitution : Reacting 2-methoxy-3-methylbenzene with iodine and an oxidizing agent (e.g., nitric acid or hydrogen peroxide) under mild conditions .

- Arylhydrazine hydrochlorides : Reacting arylhydrazine hydrochlorides with iodine in dimethyl sulfoxide (DMSO) at elevated temperatures (70–90°C), yielding ~75–85% product .

Q. Key Reaction Conditions

| Method | Reagents/Conditions | Yield |

|---|---|---|

| Electrophilic substitution | I₂, HNO₃/H₂O₂, RT to 50°C | 60–75% |

| Arylhydrazine route | I₂, DMSO, 70–90°C | 75–85% |

Q. How is the structure of this compound confirmed experimentally?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks for methoxy (-OCH₃, δ ~3.8 ppm), methyl (-CH₃, δ ~2.3 ppm), and aromatic protons (δ ~6.5–7.5 ppm) .

- ¹³C NMR : Iodine’s deshielding effect on adjacent carbons (C-I at δ ~95–105 ppm) .

- Infrared (IR) Spectroscopy : C-O stretch (methoxy group) at ~1250 cm⁻¹ and C-I stretch at ~500 cm⁻¹ .

- Elemental Analysis : Confirms molecular formula (C₈H₉IO) with <1% deviation from theoretical values .

Q. What are the common reactions involving this compound?

The compound participates in:

- Nucleophilic substitution : Iodine is replaced by amines or thiols using palladium/copper catalysts .

- Oxidation : Methoxy or methyl groups may oxidize to carbonyls (e.g., using KMnO₄) .

- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids (Pd catalysts) to form biaryl derivatives .

Advanced Research Questions

Q. How do substituents influence the regioselectivity of iodination in this compound?

The methoxy (-OCH₃) and methyl (-CH₃) groups are ortho/para-directing. However, steric hindrance from the methyl group limits iodination to the para position relative to the methoxy group. Computational studies (DFT) show iodine prefers the least sterically hindered site .

Q. What advanced techniques validate the molecular geometry of this compound?

Q. How can reaction yields be optimized for cross-coupling applications?

Q. What safety protocols are critical when handling this compound?

- Hazard mitigation : Use fume hoods (due to volatile iodine release) and wear nitrile gloves (prevents dermal absorption) .

- First aid : Immediate rinsing with water for skin/eye contact and medical consultation if irritation persists .

- Waste disposal : Collect iodine-containing waste separately for treatment by certified facilities .

Q. How can researchers address contradictions in spectral data?

- Reproducibility checks : Repeat experiments under identical conditions.

- Cross-verification : Compare NMR/IR data with computational simulations (e.g., Gaussian software) .

- Alternative techniques : Use mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. What solvent systems stabilize this compound during storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.